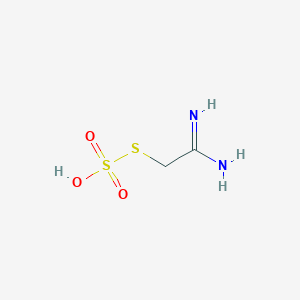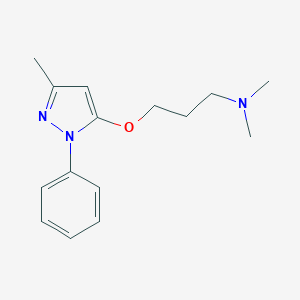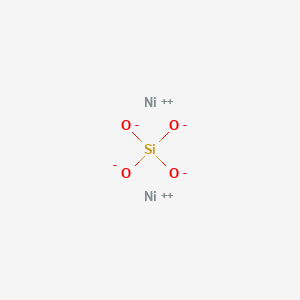
Dinickel orthosilicate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dinickel orthosilicate (Ni2SiO4) is a compound that has gained significant attention in the field of materials science due to its unique properties. It is a type of silicate-based ceramic material that is known for its excellent mechanical, thermal, and electrical properties. Dinickel orthosilicate is a promising material for various applications, including catalysis, energy storage, and electronic devices.
Mécanisme D'action
The mechanism of action of dinickel orthosilicate varies depending on its application. In catalysis, dinickel orthosilicate acts as a catalyst by providing a surface for the reactants to interact and facilitating the reaction. In energy storage devices, dinickel orthosilicate acts as an electrode material, storing and releasing energy through the movement of ions. In electronic devices, dinickel orthosilicate acts as a dielectric material, preventing the flow of current and storing electrical energy.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of dinickel orthosilicate. However, studies have shown that exposure to dinickel orthosilicate can cause respiratory irritation and lung damage in animals. Further research is needed to determine the potential health effects of dinickel orthosilicate exposure in humans.
Avantages Et Limitations Des Expériences En Laboratoire
Dinickel orthosilicate has several advantages for use in lab experiments. It is a stable and durable material that can withstand high temperatures and harsh environments. It is also relatively inexpensive and easy to synthesize. However, dinickel orthosilicate has some limitations, including its low surface area and poor dispersion properties, which can affect its catalytic activity.
Orientations Futures
There are several future directions for research on dinickel orthosilicate. One area of interest is the development of new synthesis methods that can improve the material's properties and performance. Another area of interest is the exploration of dinickel orthosilicate's potential for use in energy storage and electronic devices. Additionally, further research is needed to determine the potential health effects of dinickel orthosilicate exposure and to develop safety guidelines for its use.
Méthodes De Synthèse
There are several methods for synthesizing dinickel orthosilicate, including solid-state reaction, sol-gel method, hydrothermal synthesis, and co-precipitation. Among these methods, the sol-gel method is the most commonly used technique for synthesizing dinickel orthosilicate. This method involves the reaction of metal alkoxides with a silica precursor in the presence of a solvent. The resulting gel is then dried and calcined to obtain the final product.
Applications De Recherche Scientifique
Dinickel orthosilicate has been extensively studied for its potential applications in various fields of science. In the field of catalysis, dinickel orthosilicate has been used as a catalyst for various reactions, including the synthesis of methanol, ammonia, and hydrogen. It has also been studied for its potential use in energy storage devices, such as batteries and supercapacitors. In the field of electronic devices, dinickel orthosilicate has been explored for its potential as a dielectric material and as a component in electronic circuits.
Propriétés
Numéro CAS |
13775-54-7 |
|---|---|
Nom du produit |
Dinickel orthosilicate |
Formule moléculaire |
Ni2O4Si |
Poids moléculaire |
209.47 g/mol |
Nom IUPAC |
nickel(2+);silicate |
InChI |
InChI=1S/2Ni.O4Si/c;;1-5(2,3)4/q2*+2;-4 |
Clé InChI |
AQQHXPJLFFJBCZ-UHFFFAOYSA-N |
SMILES |
[O-][Si]([O-])([O-])[O-].[Ni+2].[Ni+2] |
SMILES canonique |
[O-][Si]([O-])([O-])[O-].[Ni+2].[Ni+2] |
Autres numéros CAS |
13775-54-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



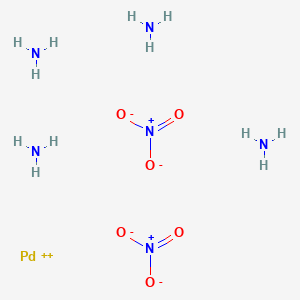
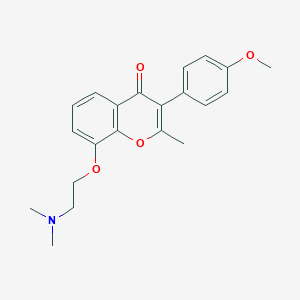
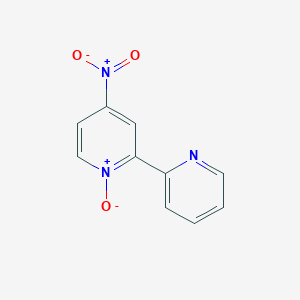
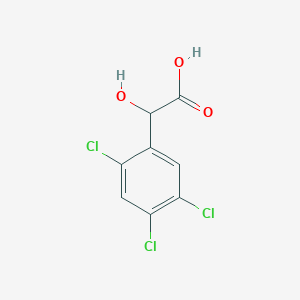
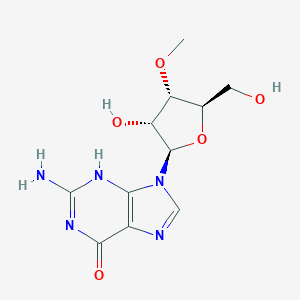
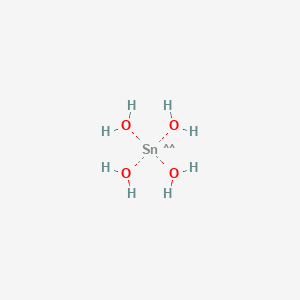
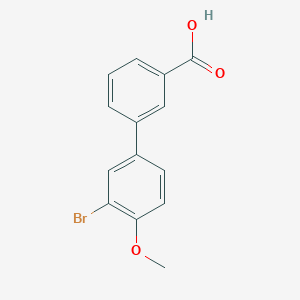
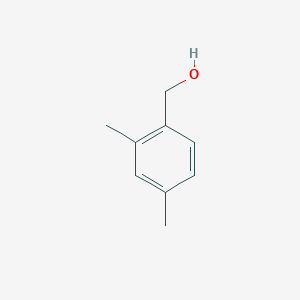
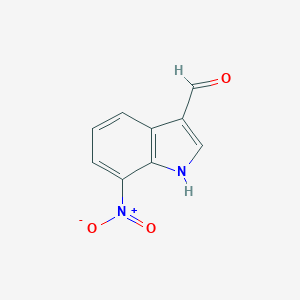
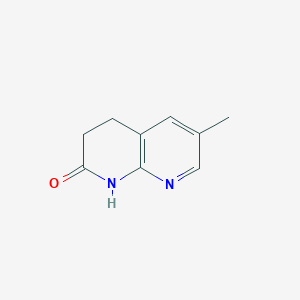
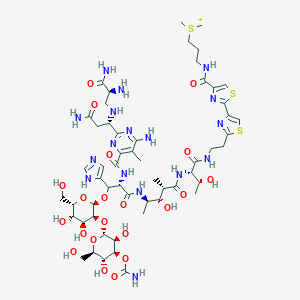
![[2-[(6S,8S,9S,10R,13S,14S,17R)-6-chloro-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B88207.png)
